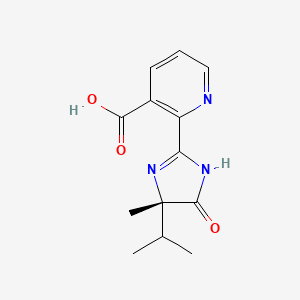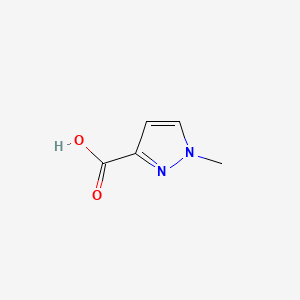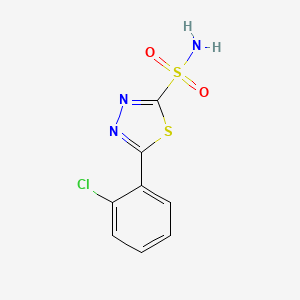
5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Übersicht
Beschreibung
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorophenyl group and a sulfonamide group
Wissenschaftliche Forschungsanwendungen
5-(2-Chlorphenyl)-1,3,4-Thiadiazol-2-sulfonamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung hat sich als vielversprechendes antimikrobielles und Antikrebsmittel erwiesen. Es kann das Wachstum verschiedener bakterieller und pilzlicher Stämme hemmen und wurde auf seine zytotoxischen Wirkungen auf Krebszellen untersucht.
Materialwissenschaften: Die Verbindung kann als Baustein für die Synthese fortschrittlicher Materialien mit einzigartigen elektronischen und optischen Eigenschaften verwendet werden.
Biologische Studien: Es kann als Sonde verwendet werden, um die Hemmung von Enzymen und Protein-Ligand-Wechselwirkungen zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(2-Chlorphenyl)-1,3,4-Thiadiazol-2-sulfonamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. In medizinischen Anwendungen kann die Verbindung die Aktivität von Enzymen hemmen, die an der Synthese der bakteriellen Zellwand oder der Proliferation von Krebszellen beteiligt sind . Die Sulfonamidgruppe kann Wasserstoffbrückenbindungen mit dem aktiven Zentrum des Enzyms ausbilden, was zu einer Hemmung seiner Aktivität führt. Darüber hinaus kann die Chlorphenylgruppe mit hydrophoben Taschen im Enzym interagieren und so die Bindungsaffinität erhöhen.
Wirkmechanismus
The mechanism of action of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation . The sulfonamide group can form hydrogen bonds with the active site of the enzyme, leading to inhibition of its activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in the enzyme, enhancing the binding affinity.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it shows promise as a drug, further studies might be conducted to optimize its properties and evaluate its efficacy and safety in preclinical and clinical trials .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(2-Chlorphenyl)-1,3,4-Thiadiazol-2-sulfonamid beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 2-Chlorbenzolsulfonylchlorid mit Thiosemicarbazid in Gegenwart einer Base, wie z. B. Natriumhydroxid, zur Bildung des Thiadiazolrings . Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Acetonitril bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus kann die Verwendung von Katalysatoren und fortschrittlichen Reinigungsverfahren, wie z. B. Umkristallisation und Chromatographie, die Effizienz des Produktionsprozesses weiter verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
5-(2-Chlorphenyl)-1,3,4-Thiadiazol-2-sulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Natriumborhydrid in Ethanol oder Lithiumaluminiumhydrid in Tetrahydrofuran.
Substitution: Amine oder Thiole in Gegenwart einer Base wie Triethylamin.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Sulfonderivaten.
Reduktion: Bildung von Aminderivaten.
Substitution: Bildung von substituierten Thiadiazolderivaten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(2-Chlorphenyl)-1,3,4-Thiadiazol-2-thiol
- 5-(2-Chlorphenyl)-1,3,4-Oxadiazol-2-sulfonamid
- 5-(2-Chlorphenyl)-1,3,4-Thiadiazol-2-carboxamid
Vergleich
Im Vergleich zu seinen Analoga zeigt diese Verbindung aufgrund der synergistischen Wirkungen der Sulfonamid- und Chlorphenylgruppen eine verbesserte antimikrobielle und Antikrebsaktivität .
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S2/c9-6-4-2-1-3-5(6)7-11-12-8(15-7)16(10,13)14/h1-4H,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVGOWIIHCUHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970755 | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5541-92-4 | |
| Record name | Chlorzolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005541924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1RC4Y1VF0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


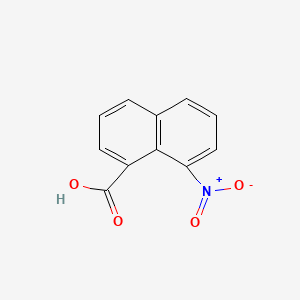


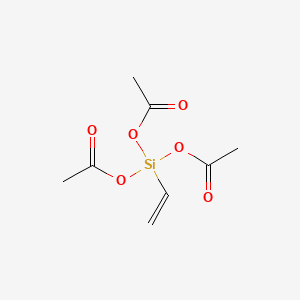
![Phosphonic acid, [[2-[(2,6-diamino-4-pyrimidinyl)oxy]ethoxy]methyl]-](/img/structure/B1195286.png)
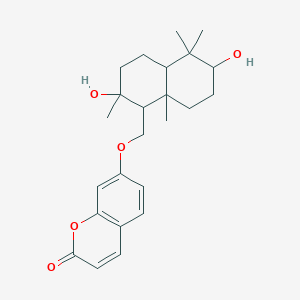
![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1195291.png)


![N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine](/img/structure/B1195295.png)
![(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1195297.png)
